The synthesis of NSC 368390 is part of an extensive analogue synthesis program initiated after the discovery of a novel substituted 4-quinolinecarboxylic acid (NSC 339768) with antitumor activity. [] Over 200 derivatives were synthesized and tested, with NSC 368390 selected for further investigation due to its efficacy against a spectrum of human solid tumors and its water solubility. [] Details regarding the specific synthetic route for NSC 368390 are not provided in the available literature.
Murine L1210 Leukemia: Showed greater than 80% increased life span in mice, demonstrating schedule-dependent activity and efficacy via various administration routes (i.p., i.v., s.c., p.o.). []
Human Tumor Xenografts: Inhibited growth of MX-1 breast, LX-1 lung, BL/STX-1 stomach, and CX-1 colon carcinomas by more than 90% in nude mice models. []
Human Colon Carcinomas: Demonstrated potent inhibition of HCT-15, clone A, and DLD-2 colon cancer growth in nude mice, with significant efficacy compared to other chemotherapeutic agents. []
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4